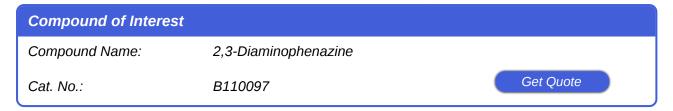


A Technical Guide to 2,3-Diaminophenazine: Properties, Synthesis, and Biological Interactions

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diaminophenazine (DAP) is a heterocyclic amine derivative of phenazine with significant applications in various scientific fields. This technical guide provides a comprehensive overview of its fundamental chemical properties, detailed synthesis protocols, and in-depth exploration of its biological activities. This document focuses on its role as a DNA intercalating agent, an inhibitor of Advanced Glycation End-products (AGEs), and a photosensitizer. Detailed experimental methodologies and data are presented to facilitate further research and application in drug development and biomedical studies.

Core Molecular and Physicochemical Properties

2,3-Diaminophenazine is a stable compound at room temperature, appearing as a solid. Its core properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C12H10N4	[1][2][3][4][5]
Molecular Weight	210.23 g/mol	
Appearance	Solid	_
SMILES	NC1=CC2=NC3=CC=CC=C3N =C2C=C1N	_
CAS Number	655-86-7	-

Synthesis of 2,3-Diaminophenazine

Several methods for the synthesis of **2,3-diaminophenazine** have been reported, primarily involving the oxidation of o-phenylenediamine.

Chemical Synthesis via Oxidation

A common and efficient method for synthesizing **2,3-diaminophenazine** involves the oxidation of o-phenylenediamine using a suitable oxidizing agent.

Experimental Protocol:

- Reaction Setup: Prepare a solution of o-phenylenediamine in an appropriate solvent.
- Oxidation: Introduce an oxidizing agent to the solution. Common oxidizing agents include ferric chloride (FeCl₃) or hydrogen peroxide (H₂O₂).
- Reaction Conditions: The reaction is typically carried out at room temperature with stirring.
- Product Isolation: The resulting 2,3-diaminophenazine precipitates out of the solution and can be collected by filtration.
- Purification: The crude product can be purified by recrystallization or sublimation to obtain a higher purity product.

Enzymatic Synthesis



A greener alternative to chemical synthesis is the use of enzymes to catalyze the oxidation of o-phenylenediamine.

Experimental Protocol:

- Enzyme System: Horseradish peroxidase (HRP) in the presence of hydrogen peroxide or laccase with oxygen can be used.
- Reaction Mixture: Combine o-phenylenediamine with the chosen enzyme system in a suitable buffer.
- Incubation: Allow the reaction to proceed under optimal conditions for the enzyme (e.g., temperature, pH).
- Product Recovery: Isolate the 2,3-diaminophenazine product from the reaction mixture using standard extraction and purification techniques.

Biological Activities and Mechanisms of Action

2,3-Diaminophenazine exhibits several biological activities that are of interest to researchers in drug development and molecular biology.

DNA Intercalation

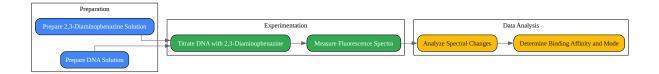
2,3-Diaminophenazine is known to interact with DNA, primarily through intercalation, where it inserts itself between the base pairs of the DNA double helix.

Experimental Protocol for DNA Interaction Analysis:

- Fluorescence Spectroscopy:
 - Prepare solutions of DNA (e.g., calf thymus DNA) and 2,3-diaminophenazine in a suitable buffer.
 - Titrate the DNA solution with increasing concentrations of **2,3-diaminophenazine**.
 - Measure the fluorescence emission spectra of the solutions after each addition.



- Analyze the changes in fluorescence intensity and wavelength to determine the binding affinity and mode of interaction.
- Molecular Docking:
 - Receptor Preparation: Obtain the 3D structure of DNA (e.g., from the Protein Data Bank, PDB ID: 1BNA). Prepare the DNA structure by removing water and heteroatoms, adding polar hydrogens, and computing charges using software like AutoDock Tools.
 - Ligand Preparation: Generate the 3D structure of 2,3-diaminophenazine and optimize its geometry. Convert the ligand to the appropriate format for docking.
 - Docking Simulation: Perform molecular docking using software like AutoDock Vina. Define a grid box encompassing the potential binding sites on the DNA.
 - Analysis: Analyze the docking poses and binding energies to predict the preferred binding mode and affinity of 2,3-diaminophenazine with DNA.



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Workflow for DNA Interaction Analysis.

Inhibition of Advanced Glycation End-products (AGEs)

2,3-Diaminophenazine has been shown to inhibit the formation of Advanced Glycation Endproducts (AGEs), which are implicated in aging and diabetic complications.

Experimental Protocol for AGE Inhibition Assay (BSA-Glucose/MGO Model):



- Reaction Mixture: Prepare a solution containing Bovine Serum Albumin (BSA) as the model protein and a glycating agent, either glucose or methylglyoxal (MGO), in a phosphate buffer.
- Inhibitor Addition: Add **2,3-diaminophenazine** at various concentrations to the reaction mixture. A control group without the inhibitor should also be prepared.
- Incubation: Incubate the mixtures at 37°C for a specified period (e.g., 7 days).
- Fluorescence Measurement: After incubation, measure the fluorescence of the samples at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
- Quantification: Calculate the percentage of AGE inhibition by comparing the fluorescence intensity of the samples with and without **2,3-diaminophenazine**.

Photosensitizing Activity

As a photosensitizer, **2,3-diaminophenazine** can be activated by light to produce reactive oxygen species (ROS), which can induce cell death. This property is relevant for applications in photodynamic therapy (PDT). The photochemical mechanism typically involves the absorption of light by the photosensitizer, leading to its excitation to a triplet state. This excited state can then transfer energy to molecular oxygen, generating singlet oxygen, a highly reactive ROS.

While the potential for **2,3-diaminophenazine** in PDT is recognized, specific signaling pathways triggered by its photosensitizing activity are not yet well-elucidated in the available scientific literature. Further research is required to delineate the precise molecular mechanisms and downstream cellular responses.

Signaling Pathways

Currently, there is a lack of detailed information in the scientific literature specifically outlining the signaling pathways directly modulated by **2,3-diaminophenazine**. While its biological activities, such as DNA intercalation and AGE inhibition, suggest potential interactions with pathways related to cell cycle control, DNA damage response, and stress signaling, further investigation is needed to identify and characterize these specific molecular cascades.

Conclusion



2,3-Diaminophenazine is a versatile molecule with well-defined chemical properties and established synthesis methods. Its biological activities, particularly DNA intercalation and inhibition of AGE formation, make it a compound of significant interest for researchers in drug discovery and biomedical sciences. The provided experimental protocols offer a foundation for further investigation into its mechanisms of action. Future research should focus on elucidating the specific signaling pathways affected by **2,3-diaminophenazine** to fully realize its therapeutic potential.

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- To cite this document: BenchChem. [A Technical Guide to 2,3-Diaminophenazine: Properties, Synthesis, and Biological Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110097#2-3-diaminophenazine-molecular-weight-and-formula]

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